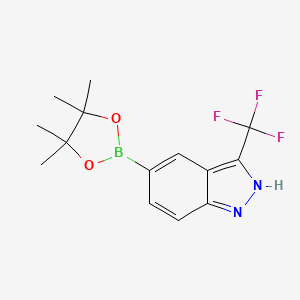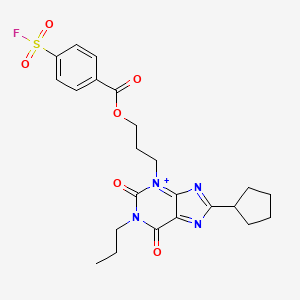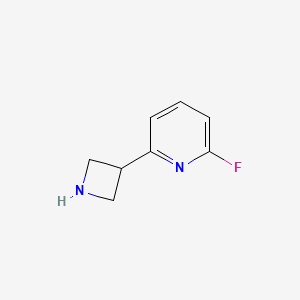
2-(Azetidin-3-yl)-6-fluoropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azetidin-3-yl)-6-fluoropyridine is a heterocyclic compound that features both an azetidine ring and a fluoropyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-6-fluoropyridine typically involves the formation of the azetidine ring followed by the introduction of the fluoropyridine moiety. One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene. This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another method involves the Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by standard hydrogenation procedures. The reaction conditions often include the use of alkylated phosphonates and N-Boc-azetidin-3-one, with subsequent hydrogenation and optical resolution steps to obtain the desired enantiomers.
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. the principles of green chemistry are often applied to optimize the synthesis process, focusing on reducing waste and improving yield through catalytic and microwave-assisted reactions.
化学反応の分析
Types of Reactions
2-(Azetidin-3-yl)-6-fluoropyridine undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxetanes or other oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the fluoropyridine moiety or the azetidine ring.
Substitution: Nucleophilic substitution reactions are common, especially on the fluoropyridine ring, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrogenation using palladium or platinum catalysts is typical.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while substitution reactions can produce a variety of substituted pyridines.
科学的研究の応用
2-(Azetidin-3-yl)-6-fluoropyridine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is a precursor in the synthesis of pharmacologically active molecules, particularly in the development of new drugs.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 2-(Azetidin-3-yl)-6-fluoropyridine involves its interaction with specific molecular targets. The azetidine ring and fluoropyridine moiety can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
類似化合物との比較
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring, similar to the azetidine moiety in 2-(Azetidin-3-yl)-6-fluoropyridine.
Fluoropyridine: Pyridine rings substituted with fluorine atoms, similar to the fluoropyridine moiety.
2-Azetidinone: A β-lactam ring structure, which is a common scaffold in medicinal chemistry.
Uniqueness
This compound is unique due to the combination of the azetidine ring and the fluoropyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C8H9FN2 |
|---|---|
分子量 |
152.17 g/mol |
IUPAC名 |
2-(azetidin-3-yl)-6-fluoropyridine |
InChI |
InChI=1S/C8H9FN2/c9-8-3-1-2-7(11-8)6-4-10-5-6/h1-3,6,10H,4-5H2 |
InChIキー |
STRFWTPXZYRBJD-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)C2=NC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzothiazolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-3-methyl-](/img/structure/B12333834.png)
![(2Z)-2-[(Z)-3-bromobenzoyl]-3-[(2,4-difluorophenyl)amino]-3-hydroxyprop-2-enenitrile](/img/structure/B12333840.png)

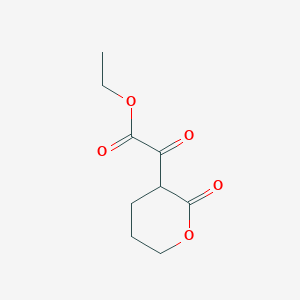
![2-Amino-1-(1-aza-2-(6-nitrobenzo[3,4-d]1,3-dioxolen-5-yl)vinyl)ethene-1,2-dicarbonitrile](/img/structure/B12333858.png)
![(1S,3R,4R,6E,7R,10R,11R,13E)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradecane-5,12-dione](/img/structure/B12333863.png)
![7-[(E)-2-phenylethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B12333865.png)
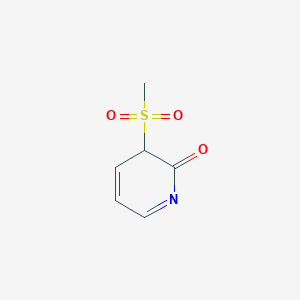

![(2E)-3-(4-chlorophenyl)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-oxopropanal](/img/structure/B12333881.png)
![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-N'-(2-cyanoethanimidoyl)butanohydrazide](/img/structure/B12333887.png)
![5-cyano-3-methyl-N-[(1E)-{[(4-methylphenyl)methoxy]imino}methyl]-4-phenylthiophene-2-carboxamide](/img/structure/B12333904.png)
